Trimegestone

Description

This compound has been used in trials studying the treatment of Postmenopause.

This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

ligand for progesterone recepto

Properties

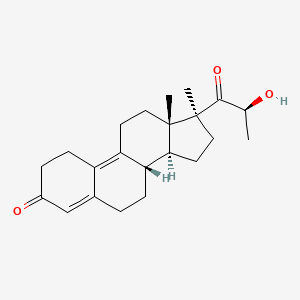

IUPAC Name |

(8S,13S,14S,17S)-17-[(2S)-2-hydroxypropanoyl]-13,17-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O3/c1-13(23)20(25)22(3)11-9-19-18-6-4-14-12-15(24)5-7-16(14)17(18)8-10-21(19,22)2/h12-13,18-19,23H,4-11H2,1-3H3/t13-,18+,19-,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNDJWOLDSCTFK-MTZCLOFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1(CCC2C1(CCC3=C4CCC(=O)C=C4CCC23)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)[C@]1(CC[C@@H]2[C@@]1(CCC3=C4CCC(=O)C=C4CC[C@@H]23)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317995 | |

| Record name | Trimegestone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74513-62-5 | |

| Record name | Trimegestone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74513-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimegestone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074513625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimegestone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13129 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trimegestone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17b-[(S)-2-hydroxypropanoyl]-17-methyl-estra-4,9-diene-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMEGESTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4658K0H08W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Trimegestone mechanism of action in endometrial cells

An In-Depth Technical Guide to the Mechanism of Action of Trimegestone in Endometrial Cells

Introduction

This compound is a potent, orally active synthetic 19-norpregnane progestin developed for use in hormone replacement therapy (HRT) and contraception.[1][2][3] Its primary therapeutic role in HRT is to oppose the proliferative effects of estrogen on the endometrium, thereby preventing endometrial hyperplasia.[4][5] This guide provides a detailed examination of the molecular and cellular mechanisms through which this compound exerts its effects on human endometrial cells, intended for researchers, scientists, and drug development professionals.

Core Mechanism: Progesterone Receptor Binding and Selectivity

The physiological actions of this compound are mediated primarily through its interaction with the nuclear progesterone receptor (PR).[4][5] this compound is a high-affinity ligand for the PR, demonstrating a potency greater than that of other commonly used progestins such as medroxyprogesterone acetate (MPA) and norethindrone (NET).[6] A key characteristic of this compound is its high selectivity for the PR. It possesses a weak affinity for the androgen receptor (AR), where it can exert modest anti-androgenic effects, and low to negligible affinity for the glucocorticoid (GR), mineralocorticoid (MR), and estrogen receptors (ER).[3][6] This favorable selectivity profile minimizes the potential for off-target side effects.[3][6]

Quantitative Data: Receptor Binding Affinity

The following table summarizes the binding affinity of this compound and comparator progestins for various steroid hormone receptors.

| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Glucocorticoid Receptor (GR) |

| This compound | IC50 = 3.3 nM (rat PR)[1][3] | Low Affinity[6] | Low Affinity[6] |

| Medroxyprogesterone Acetate (MPA) | IC50 = 53.3 nM (rat PR)[3] | Androgenic Activity[3] | Binds to GR[3] |

| Norethindrone (NET) | Less potent than this compound[6] | - | - |

| Levonorgestrel (LNG) | Less potent than this compound[6] | - | - |

| Progesterone | - | Qualitatively similar profile to TMG[6] | - |

Genomic Signaling Pathway

Upon binding this compound, the progesterone receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates into the nucleus.[4] Within the nucleus, the activated this compound-PR complex functions as a transcription factor. It binds to specific DNA sequences known as progesterone response elements (PREs) located in the promoter regions of target genes.[4] This interaction recruits co-activators or co-repressors, leading to the modulation (activation or repression) of gene transcription, which ultimately orchestrates the physiological response of the endometrial cell.[4]

Cellular Effects in the Endometrium

This compound induces profound changes in both the stromal and epithelial compartments of the endometrium, transforming it into a secretory state that is non-receptive to implantation and resistant to the proliferative stimuli of estrogen.

Effects on Endometrial Stromal Cells

-

Decidualization: this compound is a potent inducer of decidualization, a process where endometrial stromal fibroblasts differentiate into specialized secretory decidual cells. This is a hallmark of progestogenic action and is essential for preparing the endometrium for pregnancy. Key markers of decidualization, prolactin (PRL) and insulin-like growth factor-binding protein-1 (IGFBP-1), are significantly upregulated by progestins.[7][8][9]

-

Regulation of Matrix Metalloproteinases (MMPs): Endometrial integrity is maintained by the balance of MMPs and their inhibitors. Progesterone and potent progestins like this compound are known to suppress the expression of certain MMPs, such as MMP-1 and MMP-3, in endometrial stromal cells.[10] This suppression is critical for stabilizing the endometrial lining and preventing unscheduled bleeding.[4][10]

Effects on Endometrial Epithelial Cells

-

Anti-proliferative Action: this compound effectively antagonizes the proliferative effects of estrogen on the uterine epithelium.[6] This action is fundamental to its role in preventing endometrial hyperplasia in women receiving estrogen therapy.

-

Secretory Transformation: It induces the glandular differentiation of the uterine endometrium, causing the glands to become tortuous and secrete glycoproteins, a characteristic of the luteal or secretory phase of the menstrual cycle.[6][11] Studies have shown that doses from 0.10 mg to 0.50 mg/day effectively induce secretory transformation in the endometrium of postmenopausal women on estrogen therapy.[11]

Effects on Endometrial Leukocytes and Proliferation

A dose-ranging study in postmenopausal women evaluated the effect of this compound (0.05, 0.1, 0.25, and 0.5 mg/day) on endometrial leukocyte populations.[12][13]

-

The dose of this compound did not significantly alter the mean counts of CD45+ (total leukocytes), CD56+ (uterine natural killer cells), or CD3+ (T-lymphocytes) cells.[12][13] The expression of these markers in this compound-treated endometrium was comparable to that seen in the proliferative and early secretory phases of the natural menstrual cycle.[12][13]

-

However, the expression of the proliferation marker Ki-67 and the population of proliferating leukocytes (CD45+/Ki-67+) was found to be similar to the low levels seen during the menstrual phase of the natural cycle, underscoring the anti-proliferative effect of this compound.[12][13]

Summary of Cellular Effects

| Target Cell Type | Primary Effect | Key Molecular Changes |

| Stromal Cells | Induces Decidualization; Stabilizes Extracellular Matrix | ↑ Prolactin (PRL)[7][9]↑ IGFBP-1[7][9]↓ MMP-1[10]↓ MMP-3[10] |

| Epithelial Glandular Cells | Inhibits Proliferation; Induces Secretory Activity | Antagonizes Estrogen-induced proliferation[6]Promotes glandular differentiation[6][11] |

| Endometrial Leukocytes | Minimal effect on population density; Reduces proliferation | No significant change in CD45+, CD56+, CD3+ cell counts[12][13]↓ Ki-67 expression (similar to menstrual phase)[12][13] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments used to characterize the action of this compound.

Cell Culture

-

Human Endometrial Stromal Cells (HESC): Primary HESCs are isolated from endometrial biopsies. Cells are cultured in a base medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), antibiotics, and antimycotics. For decidualization studies, cells are often treated with estradiol to prime them, followed by treatment with a progestin like this compound.[8][10]

-

Cell Lines (T47D, Ishikawa): T47D (human breast cancer) and Ishikawa (human endometrial adenocarcinoma) cells are commonly used models as they express progesterone receptors. They are maintained in standard culture media (e.g., RPMI-1640 or MEM) with FBS and antibiotics. Before hormone treatment, cells are typically steroid-starved in phenol red-free medium with charcoal-stripped FBS to reduce background hormonal effects.[3][14]

Receptor Binding Assays

-

Objective: To determine the affinity of a compound for a specific receptor.

-

Methodology (Competitive Binding):

-

Prepare cytosolic fractions containing the receptor of interest from target tissues (e.g., rat uterus for PR) or cells.

-

Incubate a constant amount of a radiolabeled ligand (e.g., [³H]promegestone) with the receptor preparation.

-

Add increasing concentrations of the unlabeled competitor compound (this compound).

-

After incubation, separate the bound from unbound radioligand (e.g., using hydroxylapatite).

-

Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value.[3]

-

Reporter Gene Assays (Luciferase Assay)

-

Objective: To measure the transcriptional activity induced by a ligand-receptor complex.

-

Methodology:

-

Transfect cells (e.g., HESC-T or A549) with a plasmid containing a reporter gene (e.g., luciferase) downstream of a promoter containing hormone response elements (HREs/PREs).[3]

-

If the cells lack the necessary receptors, co-transfect with plasmids expressing the human PR.

-

Treat the transfected cells with various concentrations of this compound.

-

After incubation, lyse the cells and add a luciferase substrate.

-

Measure the resulting luminescence using a luminometer. The light output is proportional to the transcriptional activity.

-

Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.[3]

-

Gene and Protein Expression Analysis

-

qRT-PCR (for mRNA):

-

Isolate total RNA from treated and control cells.

-

Perform reverse transcription to synthesize complementary DNA (cDNA).

-

Amplify specific gene targets (e.g., MMP-1, PRL) using gene-specific primers and a fluorescent dye (e.g., SYBR Green) in a real-time PCR machine.

-

Quantify the relative expression of the target gene, normalized to a housekeeping gene (e.g., GAPDH).[10]

-

-

ELISA (for secreted proteins):

-

Collect the culture medium from treated and control cells.

-

Use a specific enzyme-linked immunosorbent assay (ELISA) kit for the protein of interest (e.g., PRL, IGFBP-1).

-

Quantify the protein concentration by measuring the colorimetric or fluorescent signal, based on a standard curve.[9]

-

-

Immunohistochemistry (for tissue protein localization):

-

Fix, embed, and section endometrial tissue biopsies.

-

Incubate sections with a primary antibody specific to the target protein (e.g., Ki-67, CD45).

-

Add a labeled secondary antibody that binds to the primary antibody.

-

Use a detection system (e.g., DAB chromogen) to visualize the location and intensity of the protein.

-

Count positive cells and analyze the distribution under a microscope.[12][15]

-

Conclusion

This compound is a potent and highly selective progestin that exerts its effects on endometrial cells primarily through the nuclear progesterone receptor. Its mechanism of action involves binding to the PR, which then acts as a transcription factor to modulate a specific set of target genes. This genomic signaling cascade results in the inhibition of estrogen-driven proliferation, the induction of a secretory phenotype in the glandular epithelium, and the decidualization of the endometrial stroma. These actions, supported by robust in vitro and in vivo data, establish this compound as an effective agent for providing endometrial protection in hormone replacement therapy regimens.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound: expanding therapeutic choices for the treatment of the menopause - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro characterization of this compound: a new potent and selective progestin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. The preclinical biology of a new potent and selective progestin: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Insulin-like growth factor regulation of human endometrial stromal cell function: coordinate effects on insulin-like growth factor binding protein-1, cell proliferation and prolactin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Insulin-like growth factor binding protein-1 induces decidualization of human endometrial stromal cells via alpha5beta1 integrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Endometrial effects of three doses of this compound, a new orally active progestogen, on the postmenopausal endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The distribution of endometrial leukocytes and their proliferation markers in this compound-treated postmenopausal women compared to the endometrium of the natural cycle: a dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Changes in the Transcriptome of the Human Endometrial Ishikawa Cancer Cell Line Induced by Estrogen, Progesterone, Tamoxifen, and Mifepristone (RU486) as Detected by RNA-Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Trimegestone: A Technical Guide to Progesterone Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the progesterone receptor (PR) binding affinity of trimegestone, a potent synthetic progestin. This document is intended for researchers, scientists, and drug development professionals seeking detailed information on the molecular interactions and experimental evaluation of this compound.

Core Topic: this compound's High Affinity for the Progesterone Receptor

This compound is a 19-norpregnane synthetic progestogen that exhibits a high and specific affinity for the progesterone receptor.[1][2] This strong binding affinity is a key determinant of its potent progestogenic activity, which is leveraged in applications such as hormone replacement therapy and contraception.[3][4] Its mechanism of action involves mimicking the effects of natural progesterone by binding to and activating progesterone receptors, which in turn modulate the transcription of target genes.[3][4]

Quantitative Data: Progesterone Receptor Binding Affinity

The relative binding affinity (RBA) of this compound for the progesterone receptor has been quantified in several studies, consistently demonstrating a significantly higher affinity than endogenous progesterone and other synthetic progestins. The data from these studies are summarized in the table below for ease of comparison.

| Compound | Relative Binding Affinity (RBA) vs. Progesterone (%) | IC50 (nM) | Receptor Source |

| This compound | 588[5][6] | - | Recombinant human progesterone receptor |

| This compound | 690[5] | - | Rabbit uterus progesterone receptor |

| This compound | - | 3.3[7] | Rat progesterone receptor |

| Progesterone | 100[5] | - | Rabbit uterus progesterone receptor |

| Medroxyprogesterone Acetate | 451[5] | - | Rabbit uterus progesterone receptor |

| Norethindrone | 145[5] | - | Rabbit uterus progesterone receptor |

| Levonorgestrel | - | - | - |

Note: RBA values can vary depending on the experimental conditions and the source of the receptor.

This compound's high affinity for the progesterone receptor is coupled with a low affinity for other steroid receptors, such as the androgen, glucocorticoid, and mineralocorticoid receptors, and no measurable affinity for the estrogen receptor.[1][2] This selectivity contributes to its favorable pharmacological profile.[1]

Experimental Protocols: Determining Progesterone Receptor Binding Affinity

The binding affinity of this compound to the progesterone receptor is typically determined using a competitive binding assay. This method measures the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a labeled ligand (e.g., a radiolabeled or fluorescently-tagged progestin) from the progesterone receptor.

Principle of the Competitive Binding Assay

The assay relies on the principle of competitive inhibition. A fixed concentration of progesterone receptors and a labeled ligand are incubated together. In the absence of a competitor, the labeled ligand binds to the receptors, generating a maximum signal. When increasing concentrations of an unlabeled competitor are added, the competitor vies for the same binding sites on the receptor. This results in a dose-dependent decrease in the amount of labeled ligand that can bind, and thus a decrease in the measured signal. The concentration of the competitor that inhibits 50% of the labeled ligand binding is known as the IC50, which is a measure of the competitor's binding affinity.

Detailed Methodology: Representative Competitive Binding Assay Protocol

The following is a representative protocol for a competitive binding assay to determine the IC50 of this compound for the progesterone receptor. This protocol is based on established methodologies described in the scientific literature.

1. Materials and Reagents:

-

Progesterone Receptor Source: Cytosolic fraction from tissues rich in progesterone receptors (e.g., rabbit or rat uterus) or a purified recombinant human progesterone receptor.[5][8]

-

Labeled Ligand: A high-affinity radiolabeled progestin such as [³H]-promegestone (R5020) or a fluorescently-tagged progesterone ligand.[9]

-

Unlabeled Competitor: this compound and a reference compound (e.g., unlabeled progesterone).

-

Assay Buffer: A suitable buffer to maintain pH and protein stability (e.g., Tris-HCl buffer containing molybdate and dithiothreitol).

-

Scintillation Cocktail (for radioligand binding assays) or a suitable buffer for fluorescence polarization.

-

Multi-well plates (e.g., 96-well plates).

-

Instrumentation: A scintillation counter or a fluorescence polarization plate reader.

2. Experimental Procedure:

-

Preparation of Receptor Cytosol (if applicable):

-

Homogenize the uterine tissue in cold assay buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 105,000 x g) to obtain the cytosolic fraction containing the progesterone receptors.[8]

-

Determine the protein concentration of the cytosol.

-

-

Assay Setup:

-

In a multi-well plate, add a fixed amount of the progesterone receptor preparation to each well.

-

Add a fixed concentration of the labeled ligand to each well.

-

Add increasing concentrations of this compound or the reference compound to the wells. Include control wells with no competitor (for maximum binding) and wells with a large excess of unlabeled progesterone (for non-specific binding).

-

Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

-

Separation of Bound and Free Ligand:

-

For Radioligand Assays: Add a dextran-coated charcoal suspension to each well to adsorb the unbound radioligand. Centrifuge the plate and collect the supernatant containing the receptor-bound radioligand.

-

For Fluorescence Polarization Assays: No separation step is required as the assay is homogeneous.[9]

-

-

Detection and Data Analysis:

-

For Radioligand Assays: Add the supernatant to a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

For Fluorescence Polarization Assays: Measure the fluorescence polarization in each well using a plate reader.

-

Calculate the percentage of specific binding for each concentration of the competitor.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value from the competition curve using non-linear regression analysis.

-

Mandatory Visualizations

Progesterone Receptor Signaling Pathway

Caption: Progesterone receptor signaling pathway activated by this compound.

Experimental Workflow for Competitive Binding Assay

Caption: Workflow for determining binding affinity via competitive assay.

References

- 1. The preclinical biology of a new potent and selective progestin: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pharmacological profile of a novel norpregnance progestin (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. Portico [access.portico.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Progesterone Receptor Competitor Assay Kit, Red - Creative BioMart [creativebiomart.net]

The Pharmacological Profile of Trimegestone: A Selective Progestin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Trimegestone is a synthetic 19-norpregnane progestin that has garnered significant interest for its potent and highly selective progestational activity. Developed for use in hormone therapy and contraception, its pharmacological profile is distinguished by a high affinity for the progesterone receptor (PR) coupled with minimal affinity for other steroid hormone receptors, thereby reducing the potential for off-target side effects. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its receptor binding profile, in vivo activity, and the molecular pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of pharmacology and drug development.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of this compound, facilitating a comparative analysis of its potency and selectivity.

Table 1: In Vitro Receptor Binding Affinity of this compound and Reference Progestins

| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) | Estrogen Receptor (ER) |

| This compound | High Affinity | Weak Affinity | Weak Affinity | Weak Affinity | No Affinity |

| Medroxyprogesterone Acetate (MPA) | High Affinity | Moderate Affinity | Moderate Affinity | Low Affinity | No Affinity |

| Norethindrone (NET) | High Affinity | Moderate Affinity | Low Affinity | No Affinity | No Affinity |

| Levonorgestrel (LNG) | High Affinity | High Affinity | Low Affinity | No Affinity | No Affinity |

This table provides a qualitative summary based on multiple sources indicating this compound's high selectivity for the PR.[1][2][3]

Table 2: In Vitro Functional Activity of this compound

| Assay | Cell Line | Parameter | This compound EC50 | Medroxyprogesterone Acetate (MPA) EC50 |

| Alkaline Phosphatase Activity | T47D | Potency | 0.1 nM | Comparable to this compound |

| Cell Proliferation | T47D | Potency | 0.02 nM | Comparable to this compound |

| HRE-tk-luciferase Activity | HESC-T (ER-transfected) | Potency | 0.2 nM | 0.2 nM |

| HRE-tk-luciferase Activity | A549 (GR-positive, PR-negative) | Glucocorticoid Activity | No effect | ~30 nM |

Data compiled from studies characterizing the in vitro progestational and selectivity profile of this compound.[4]

Table 3: In Vivo Progestomimetic Activity of this compound

| Test | Animal Model | This compound Potency | Comparison |

| Endometrial Transformation | Rabbit | More potent than reference progestins | 30 times more potent than MPA and 60 times more potent than NET.[2][3] |

| Anti-ovulatory Activity | Rat | Potent | Orally active in inhibiting ovulation. |

| Deciduoma Formation | Rat | Effective | Induces deciduoma formation, indicating uterine receptivity.[2] |

| Pregnancy Maintenance | Rat | Effective | Successfully maintains pregnancy in ovariectomized rats.[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Assays

1. Competitive Radioligand Binding Assay for Progesterone Receptor Affinity

-

Objective: To determine the binding affinity of this compound for the progesterone receptor relative to other steroids.

-

Materials:

-

Target Receptor: Human progesterone receptor (recombinant or from tissue homogenates, e.g., rabbit uterus).

-

Radioligand: [3H]-Promegestone (R5020) or other high-affinity PR ligand.

-

Test Compound: this compound and reference progestins (e.g., Medroxyprogesterone Acetate).

-

Assay Buffer: Tris-HCl buffer with additives to prevent protein degradation.

-

Separation Method: Hydroxylapatite assay or dextran-coated charcoal to separate bound from free radioligand.

-

-

Protocol:

-

Prepare serial dilutions of this compound and reference compounds.

-

Incubate the receptor preparation with a fixed concentration of the radioligand in the presence of varying concentrations of the test compound or vehicle control.

-

Allow the binding reaction to reach equilibrium.

-

Separate the receptor-bound radioligand from the free radioligand using the chosen separation method.

-

Quantify the radioactivity of the bound fraction using liquid scintillation counting.

-

Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

2. Alkaline Phosphatase (ALP) Induction Assay in T47D Cells

-

Objective: To assess the progestogenic activity of this compound by measuring the induction of alkaline phosphatase, a progesterone-responsive enzyme.

-

Cell Line: T47D human breast cancer cells, which endogenously express the progesterone receptor.

-

Protocol:

-

Plate T47D cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

-

Treat the cells with various concentrations of this compound or a vehicle control.

-

Incubate the cells for a defined period (e.g., 24-72 hours) to allow for enzyme induction.

-

Lyse the cells to release intracellular proteins.

-

Measure the alkaline phosphatase activity in the cell lysates using a colorimetric or fluorometric substrate (e.g., p-nitrophenyl phosphate).

-

Normalize the ALP activity to the total protein concentration in each sample.

-

Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal induction of ALP activity.

-

3. HRE-tk-luciferase Reporter Gene Assay

-

Objective: To evaluate the transcriptional activity of this compound via the progesterone receptor and to assess its selectivity against the glucocorticoid receptor.

-

Cell Lines:

-

For Progestogenic Activity: Human endometrial stromal cells (HESC-T) transiently transfected with an estrogen receptor (to induce PR expression) and a hormone response element (HRE)-thymidine kinase (tk)-luciferase reporter construct.

-

For Glucocorticoid Selectivity: A549 human lung carcinoma cells, which are PR-negative but GR-positive, transfected with the same HRE-tk-luciferase reporter.

-

-

Protocol:

-

Transfect the chosen cell line with the HRE-tk-luciferase reporter plasmid. A co-transfection with a control plasmid (e.g., expressing Renilla luciferase) is recommended for normalization.

-

Treat the transfected cells with a range of concentrations of this compound, a positive control (e.g., progesterone for HESC-T, dexamethasone for A549), or a vehicle control.

-

After an appropriate incubation period, lyse the cells.

-

Measure the firefly luciferase and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

-

Calculate the EC50 value for the induction of luciferase activity.

-

In Vivo Assays

1. Endometrial Transformation Test (McPhail Scale) in Rabbits

-

Objective: To determine the in vivo progestomimetic potency of this compound by assessing its ability to induce secretory changes in the estrogen-primed rabbit endometrium.

-

Animal Model: Immature or ovariectomized female rabbits.

-

Protocol:

-

Prime the rabbits with a daily dose of estrogen (e.g., estradiol benzoate) for several consecutive days to induce endometrial proliferation.

-

Administer graded doses of this compound or a reference progestin orally or subcutaneously for a specified number of days following the estrogen priming phase.

-

At the end of the treatment period, euthanize the animals and collect uterine tissue.

-

Process the uterine tissue for histological examination.

-

Score the degree of endometrial glandular proliferation and secretion using the McPhail scale (a graded scoring system from 0 to 4).

-

Determine the effective dose of this compound required to produce a defined level of endometrial transformation.

-

2. Anti-ovulatory Activity in Rats

-

Objective: To evaluate the ability of this compound to inhibit ovulation.

-

Animal Model: Adult female rats with regular estrous cycles.

-

Protocol:

-

Monitor the estrous cycle of the rats by daily vaginal smears.

-

Administer this compound orally at different doses on the day of proestrus.

-

The following day (day of expected estrus), euthanize the animals and collect the oviducts.

-

Examine the oviducts under a microscope for the presence of ova.

-

The absence of ova in the oviducts indicates inhibition of ovulation.

-

Determine the dose of this compound that effectively blocks ovulation in a significant percentage of the treated animals.

-

3. Deciduoma Formation Assay in Rats

-

Objective: To assess the ability of this compound to prepare the uterus for implantation by inducing a deciduoma response.

-

Animal Model: Pseudopregnant female rats (induced by sterile mating or cervical stimulation).

-

Protocol:

-

Induce pseudopregnancy in ovariectomized rats.

-

Treat the rats with a hormonal regimen that mimics early pregnancy, including estrogen and progesterone (or the test compound, this compound).

-

On a specific day of pseudopregnancy (e.g., day 4 or 5), induce a deciduoma by traumatizing one uterine horn (e.g., by scratching the antimesometrial side of the endometrium with a needle or injecting oil). The contralateral horn serves as a control.

-

Continue the hormone treatment for several more days.

-

Euthanize the animals and dissect the uteri.

-

Assess the deciduoma response by weighing the traumatized and control uterine horns. A significant increase in the weight of the traumatized horn indicates a positive deciduoma response.

-

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the pharmacological assessment of this compound.

Caption: Classical genomic signaling pathway of this compound.

Caption: Workflow for Competitive Radioligand Binding Assay.

Caption: Workflow for Endometrial Transformation Assay in Rabbits.

Conclusion

This compound exhibits a highly favorable pharmacological profile, characterized by its potent and selective agonistic activity at the progesterone receptor. The in vitro and in vivo data consistently demonstrate its robust progestational effects at doses that do not significantly interact with other steroid receptors. This selectivity profile suggests a lower potential for androgenic, glucocorticoid, or mineralocorticoid-related side effects compared to less selective progestins. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals, facilitating further investigation and a deeper understanding of the pharmacological properties of this compound.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. rep.bioscientifica.com [rep.bioscientifica.com]

- 3. Two Domains of the Progesterone Receptor Interact with the Estrogen Receptor and Are Required for Progesterone Activation of the c-Src/Erk Pathway in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] A physiological method for inducing experimental decidualization of the rat uterus: standarization and evaluation. | Semantic Scholar [semanticscholar.org]

In Vitro Metabolism of Trimegestone and its Active Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimegestone, a potent synthetic progestin, undergoes metabolic transformation to active metabolites that contribute to its overall pharmacological profile. This technical guide provides an in-depth overview of the in vitro metabolism of this compound, focusing on the generation of its primary active metabolites, 1β-hydroxy-trimegestone and 6β-hydroxy-trimegestone. This document outlines detailed experimental protocols for studying this compound metabolism using human liver microsomes and recombinant cytochrome P450 enzymes. Furthermore, it presents a summary of the quantitative data on the progestogenic activity of the parent compound and its metabolites, and discusses the analytical methods for their quantification. Diagrams illustrating the metabolic pathway, experimental workflows, and the progesterone receptor signaling cascade are provided to facilitate a comprehensive understanding of this compound's in vitro pharmacology.

Introduction

This compound is a 19-norpregnane derivative progestin utilized in hormone replacement therapy.[1] Its progestogenic activity is mediated through high-affinity binding to the progesterone receptor (PR).[2] The metabolism of this compound is a critical aspect of its pharmacology, as it leads to the formation of hydroxylated metabolites that retain significant biological activity.[3] The primary route of metabolism involves hydroxylation, leading to the formation of 1β-hydroxy-trimegestone and 6β-hydroxy-trimegestone.[1] Understanding the in vitro metabolic pathways and the activity of these metabolites is essential for a complete characterization of this compound's mechanism of action and for predicting potential drug-drug interactions.

In Vitro Metabolism of this compound

The in vitro metabolism of this compound can be investigated using various systems, primarily human liver microsomes (HLMs) and recombinant cytochrome P450 (CYP) enzymes. These systems allow for the characterization of metabolic pathways, determination of kinetic parameters, and identification of the specific enzymes involved.

Key Metabolites

The principal active metabolites of this compound identified in vitro are:

-

1β-hydroxy-trimegestone

-

6β-hydroxy-trimegestone

These metabolites have been shown to possess considerable progestogenic potency and exhibit high selectivity for the progesterone receptor.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data on the relative binding affinity and progestogenic activity of this compound and its major metabolites.

Table 1: Relative Binding Affinity to Human Progesterone Receptor [3]

| Compound | Relative Binding Affinity (%) |

| This compound | 588 |

| 1β-hydroxy-trimegestone | 64 |

| 6β-hydroxy-trimegestone | 12 |

| Progesterone | 100 |

Table 2: In Vitro Progestogenic Activity (T47D cells)

| Compound | EC50 (nM) for Alkaline Phosphatase Activity |

| This compound | 0.1 |

| Medroxyprogesterone Acetate (MPA) | 0.1 |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to study this compound metabolism.

In Vitro Metabolism in Human Liver Microsomes

This protocol is designed to determine the metabolic stability of this compound and identify its metabolites.

Materials:

-

This compound

-

Pooled human liver microsomes (e.g., from at least 10 donors)[1]

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (100 mM, pH 7.4)[1]

-

Magnesium chloride (5 mM)[1]

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, ensuring the final concentration in the incubation is ≤ 0.2%).[4]

-

In a microcentrifuge tube, pre-incubate a mixture of human liver microsomes (final protein concentration of 0.5 mg/mL), magnesium chloride, and potassium phosphate buffer at 37°C for 5 minutes.[1][5]

-

Initiate the metabolic reaction by adding this compound (e.g., at a final concentration of 1 µM) and the NADPH regenerating system.[5]

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[5]

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant for the remaining this compound and the formation of metabolites using a validated LC-MS/MS method.

Identification of Metabolizing CYP Isoforms

This protocol utilizes recombinant human CYP enzymes to identify the specific isoforms responsible for this compound hydroxylation.

Materials:

-

This compound

-

Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) co-expressed with NADPH-cytochrome P450 reductase.[6][7]

-

NADPH regenerating system

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile

-

Internal standard

Procedure:

-

Follow the general incubation procedure described in section 4.1, replacing the human liver microsomes with individual recombinant CYP enzymes (e.g., at a concentration of 10-50 pmol/mL).

-

Incubate this compound with each CYP isoform individually.

-

After a fixed incubation time (e.g., 60 minutes), terminate the reactions and process the samples as described previously.

-

Analyze the samples by LC-MS/MS to determine which CYP isoforms produce the 1β-hydroxy and 6β-hydroxy metabolites.

Analytical Method: LC-MS/MS for Quantification

A high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the sensitive and specific quantification of this compound and its hydroxylated metabolites.

Instrumentation:

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[8]

-

A high-performance liquid chromatography (HPLC) system.

Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 5 µm).[8]

-

Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.[8]

-

Flow Rate: 0.5 mL/min.[8]

-

Column Temperature: 40°C.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+).[8]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for this compound, 1β-hydroxy-trimegestone, 6β-hydroxy-trimegestone, and the internal standard.

Visualizations

Metabolic Pathway of this compound

Experimental Workflow for In Vitro Metabolism

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The pharmacological profile of a novel norpregnance progestin (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Portico [access.portico.org]

- 4. researchgate.net [researchgate.net]

- 5. pharmaron.com [pharmaron.com]

- 6. bioivt.com [bioivt.com]

- 7. Molecular characterization of specifically active recombinant fused enzymes consisting of CYP3A4, NADPH-cytochrome P450 oxidoreductase, and cytochrome b5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical determination of 17-hydroxyprogesterone in serum by LC-MS/MS: comparison to Coat-A-Count RIA method - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Trimegestone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimegestone is a potent and highly selective synthetic progestin of the 19-norpregnane class, distinguished by its strong affinity for the progesterone receptor and a favorable pharmacological profile with minimal off-target effects. First described in 1979 as an active metabolite of promegestone, it was developed for use in hormone replacement therapy and contraception. This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and key pharmacological properties of this compound, intended for professionals in the field of drug development and steroid chemistry. Quantitative data are summarized in tabular format, and detailed experimental protocols for its synthesis and key bioassays are provided. Furthermore, logical and signaling pathways are visualized using diagrammatic representations to facilitate a deeper understanding of its chemical synthesis and biological function.

Discovery and Development

This compound (TMG) emerged from research into synthetic progestogens in the latter half of the 20th century. It was first described in scientific literature in 1979 and identified as a major active metabolite of promegestone (R-5020), a progestin developed by the French pharmaceutical company Roussel Uclaf.[1] Promegestone itself was first detailed in 1973 and saw medical use in France starting in 1983.[2]

The development of this compound was driven by the quest for a progestin with high selectivity for the progesterone receptor (PR), thereby minimizing the androgenic, glucocorticoid, and mineralocorticoid side effects associated with earlier generations of synthetic progestogens. After its discovery, this compound was further developed by Sanofi-Aventis and was first introduced for medical use in 2001, marketed by Wyeth.[1] It is often classified as a "fourth-generation" progestin, reflecting its enhanced receptor selectivity and improved clinical profile.[1]

Chemical Synthesis

The synthesis of this compound has been achieved through several related multi-step pathways. The following scheme, based on published literature, outlines a common route starting from 3,3-(ethylenedioxy)estra-5(10),9(11)-dien-17-one.[3]

Figure 1: Chemical synthesis pathway of this compound.

Experimental Protocol: Synthesis of this compound

The following represents a generalized protocol for the synthesis of this compound based on the pathway described.[3] Exact quantities, yields, and purification methods may vary based on specific patented procedures.

-

Formation of Silylated Cyanohydrin (II): 3,3-(ethylenedioxy)estra-5(10),9(11)-dien-17-one (I) is dissolved in methanol. Potassium cyanide (KCN) and acetic acid are added, and the mixture is stirred to form the cyanohydrin. The intermediate is then silylated, typically using trimethylsilyl chloride (TMS-Cl) in the presence of a base like pyridine, to protect the hydroxyl group.

-

Formation of 17β-propionyl derivative (III): The silylated cyanohydrin (II) is dissolved in anhydrous tetrahydrofuran (THF). An excess of ethylmagnesium bromide (a Grignard reagent) is added slowly at reduced temperature (e.g., 0 °C). The reaction proceeds to form the 17β-propionyl, 17α-hydroxy intermediate after acidic workup to hydrolyze the imine and remove the silyl protecting group.

-

Acetylation (IV): The 17α-hydroxy group of intermediate (III) is acetylated using acetic anhydride (Ac₂O), often in the presence of a catalyst such as pyridine or DMAP, to yield the acetate (IV).

-

Methylation (V): The acetate (IV) is treated with a strong base, such as lithium amide in liquid ammonia, to generate a carbanion, which is then alkylated with methyl iodide (CH₃I) to introduce the 17α-methyl group, yielding intermediate (V).

-

Oxidation (VI): Intermediate (V) is oxidized at the propionyl side chain. This is achieved using potassium tert-butoxide (t-BuOK) and molecular oxygen in a solvent like dimethylformamide (DMF), resulting in the 17β-(2-oxopropionyl) derivative (VI).

-

Isomerization (VII): The dienol ether protecting group and the double bond at the 5(10) position are isomerized under acidic conditions (e.g., acetic acid with HCl or perchloric acid) to form the conjugated 4,9-diene-3-one system, yielding intermediate (VII).

-

Stereoselective Reduction to this compound: The final step is a highly specific regio- and enantioselective reduction of the ketone on the side chain of intermediate (VII). This biotransformation is accomplished using the yeast Saccharomyces cerevisiae in a buffered aqueous solution (e.g., sodium acetate buffer). The yeast selectively reduces one ketone to the (S)-alcohol, yielding the final product, this compound. The product is then extracted and purified using chromatographic techniques.

Mechanism of Action

This compound exerts its biological effects primarily through its potent and selective agonism of the progesterone receptor (PR).[4] The PR, a member of the nuclear receptor superfamily, mediates cellular responses through both genomic and non-genomic signaling pathways.[5]

Genomic Signaling Pathway

The classical, or genomic, pathway is the primary mechanism of action.[4] Upon entering a target cell, this compound binds to the ligand-binding domain of the intracellular PR, which is located in the cytoplasm in a complex with heat shock proteins (HSPs). Ligand binding induces a conformational change, causing the dissociation of HSPs and receptor dimerization. The activated PR dimer then translocates to the nucleus, where it binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes. This binding event recruits co-activator or co-repressor proteins, ultimately modulating the transcription of genes that regulate processes like ovulation and endometrial development.[4]

Non-Genomic Signaling Pathway

In addition to the slower genomic pathway, progestins can elicit rapid, non-genomic effects.[6] This signaling is initiated by a subpopulation of PRs located at the cell membrane or within the cytoplasm.[4] Upon this compound binding, these receptors can rapidly activate intracellular signaling cascades, such as the Src kinase and the mitogen-activated protein kinase (MAPK) pathway.[6] This can lead to rapid physiological responses that are independent of gene transcription and can also cross-talk with the genomic pathway to modulate its activity.

Figure 2: Genomic and non-genomic signaling pathways of this compound.

Pharmacological Properties

This compound is characterized by its high potency and selectivity for the progesterone receptor, which translates into its distinct pharmacological profile.

Pharmacodynamics: Receptor Binding Profile

The selectivity of this compound is a key feature. In vitro competitive binding assays have demonstrated its high affinity for the PR with substantially lower affinity for other steroid receptors. This minimizes undesirable hormonal side effects.

| Receptor | Relative Binding Affinity (RBA) % (Progesterone = 100%) | Notes |

| Progesterone (Human) | 588 - 690%[1][7] | Highly potent and selective agonist. |

| Androgen | Weak affinity[6] | ~140 times less than testosterone.[3] |

| Glucocorticoid | Weak affinity[6] | Significantly less than cortisol. |

| Mineralocorticoid | Weak affinity[6] | Exhibits some anti-mineralocorticoid activity at higher doses.[6] |

| Estrogen | No affinity[6] | Does not bind to the estrogen receptor. |

Table 1: Relative Binding Affinity of this compound for Steroid Receptors.

Pharmacokinetics

The pharmacokinetic profile of this compound allows for effective oral administration and a predictable dose-response relationship.

| Parameter | Value | Reference |

| Oral Bioavailability | ~100% | [1] |

| Time to Peak (Tmax) | ~0.5 hours | [1] |

| Peak Concentration (Cmax) | 12–15 ng/mL (0.5 mg dose) | [1] |

| 25 ng/mL (1 mg dose) | [1] | |

| Plasma Protein Binding | ~98% (primarily to albumin) | [1] |

| Metabolism | Primarily via hydroxylation (1β- and 6β-hydroxy metabolites are active) | [7] |

| Elimination Half-life (t½) | 12 - 20 hours | [1] |

Table 2: Key Pharmacokinetic Parameters of this compound.

Key Experimental Methodologies

Protocol: Competitive Radioligand Receptor Binding Assay

This protocol provides a framework for determining the binding affinity of a test compound like this compound for a specific receptor.

Figure 3: Workflow for a competitive receptor binding assay.

-

Receptor Preparation: Prepare a source of progesterone receptors. This is typically a membrane preparation from cells or tissues known to express the receptor (e.g., T47D human breast cancer cells, rabbit uterus). Homogenize the tissue/cells in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in assay buffer and determine the total protein concentration.

-

Assay Setup: In a 96-well microplate, add assay buffer, the receptor preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-promegestone), and a range of concentrations of the unlabeled test compound (this compound).

-

Total Binding Wells: Contain receptor, buffer, and radioligand.

-

Non-specific Binding Wells: Contain receptor, buffer, radioligand, and a high concentration of an unlabeled competitor to saturate all specific binding sites.

-

Test Compound Wells: Contain receptor, buffer, radioligand, and serial dilutions of this compound.

-

-

Incubation: Incubate the plate at a defined temperature (e.g., 4°C or room temperature) for a sufficient period to reach binding equilibrium.

-

Separation: Rapidly separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by vacuum filtration through a glass fiber filter mat, which traps the membranes while allowing the free radioligand to pass through.

-

Quantification: Place the filter mat into a scintillation vial with scintillation cocktail. Measure the radioactivity trapped on the filters using a liquid scintillation counter.

-

Data Analysis: Subtract the non-specific binding from all other measurements to determine specific binding. Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Protocol: In Vivo Progestational Activity (Clauberg Test)

The Clauberg test is a classical bioassay to assess the progestational activity of a compound by observing its effect on the uterine endometrium.[5]

-

Animal Model: Use immature female rabbits (typically ~1 kg).

-

Estrogen Priming: Prime the rabbits with daily subcutaneous injections of estradiol benzoate for 6-8 days. This stimulates the proliferation of the uterine endometrium.

-

Compound Administration: Following the estrogen priming phase, administer the test compound (this compound) daily for 5 days via the desired route (e.g., subcutaneous injection or oral gavage). A vehicle control group and a positive control group (progesterone) should be included.

-

Tissue Collection: On the day after the final dose, euthanize the animals and dissect the uteri.

-

Histological Analysis: Fix the uterine tissue in formalin, embed in paraffin, and section for histological staining (e.g., with hematoxylin and eosin).

-

Evaluation: Examine the endometrial sections under a microscope. A positive progestational effect is indicated by the transformation of the proliferative endometrium into a secretory endometrium, characterized by glandular proliferation, differentiation, and secretion. The degree of transformation is typically scored on a standardized scale (e.g., McPhail scale) to provide a semi-quantitative measure of the compound's potency.

Conclusion

This compound is a synthetically derived steroidal progestin that represents a significant advancement in the field of hormone therapy. Its discovery as a highly selective and potent agonist for the progesterone receptor has provided a therapeutic agent with high efficacy and a favorable safety profile, largely due to its minimal interaction with other steroid receptors. The chemical synthesis, while complex, allows for the precise stereochemical control necessary for its biological activity. A thorough understanding of its dual genomic and non-genomic signaling mechanisms, coupled with its well-characterized pharmacokinetic and pharmacodynamic profiles, solidifies its role as a valuable tool for researchers and a beneficial option in clinical practice.

References

- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Portico [access.portico.org]

- 4. Communication between genomic and non-genomic signaling events coordinate steroid hormone actions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carl Clauberg - Wikipedia [en.wikipedia.org]

- 6. Non-genomic mechanisms of progesterone action in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Non-genomic progesterone signalling and its non-canonical receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Trimegestone in Hormone Replacement Therapy: A Technical Guide for Researchers

An In-depth Examination of a Potent and Selective Progestin in Menopausal Hormone Therapy Research and Development

Introduction

Trimegestone (TMG) is a synthetic, 19-norpregnane derivative progestin that has been a significant subject of research in the field of hormone replacement therapy (HRT) for postmenopausal women.[1][2] Developed for use in combination with an estrogen, its primary role is to provide endometrial protection against the proliferative effects of estrogen, a critical component of HRT for women with an intact uterus.[1][3] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and the experimental protocols used in its evaluation. It is intended for researchers, scientists, and drug development professionals engaged in the study of hormonal therapies for menopause.

Mechanism of Action

This compound's primary mechanism of action is as a potent and highly selective agonist of the progesterone receptor (PR).[4] Its high binding affinity for the PR is greater than that of many other widely used progestins, including medroxyprogesterone acetate (MPA) and norethindrone (NET).[2][5]

The molecular cascade initiated by this compound binding involves several key steps:

-

Receptor Binding: this compound binds to the intracellular progesterone receptor in target tissues.[6]

-

Conformational Change: This binding induces a conformational change in the receptor.[6]

-

Dimerization and Nuclear Translocation: The activated receptor-ligand complex forms dimers and translocates to the nucleus.

-

DNA Binding: The complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.[6]

-

Gene Transcription Modulation: This binding initiates the transcription of genes that mediate the physiological effects of progesterone, leading to secretory changes in the endometrium and stabilizing the endometrial lining.[6]

This targeted action on the endometrium is crucial for preventing endometrial hyperplasia in women receiving estrogen therapy.[1][7] Furthermore, this compound exerts antigonadotropic effects by suppressing the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, which contributes to the inhibition of ovulation.[6]

Unlike many other progestins, this compound exhibits a favorable selectivity profile. It possesses weak anti-androgenic and anti-mineralocorticoid activity and has no measurable affinity for the estrogen receptor and low affinity for glucocorticoid receptors.[5] This high selectivity is thought to contribute to its favorable side-effect profile, particularly concerning androgenic and metabolic effects.[1][8]

Pharmacodynamic Profile: Receptor Selectivity

The efficacy and safety profile of a progestin is largely determined by its binding affinity to various steroid hormone receptors. This compound is distinguished by its high affinity for the progesterone receptor and low affinity for other steroid receptors, indicating a high degree of selectivity.[2]

| Receptor | Relative Binding Affinity (RBA) of this compound | Comparison with Other Progestins |

| Progesterone (PR) | Very High (588-660% of progesterone) | Higher than MPA, NET, and levonorgestrel[2][5] |

| Androgen (AR) | Weak to Very Weak (1-2.4% of testosterone) | Possesses modest anti-androgenic effects[5] |

| Glucocorticoid (GR) | Weak (9-13% of dexamethasone) | Significantly lower than MPA[9] |

| Mineralocorticoid (MR) | Moderate (42-120% of aldosterone) | Exhibits weak anti-mineralocorticoid activity |

| Estrogen (ER) | No measurable affinity (<0.02% of estradiol)[5] | Lacks estrogenic activity[4] |

Pharmacokinetic Profile

This compound is well-absorbed after oral administration and has a relatively long half-life, which allows for once-daily dosing.[6]

| Parameter | Value | Reference |

| Oral Bioavailability | ~100% | |

| Time to Peak Concentration (Tmax) | ~0.5 hours | |

| Peak Serum Concentration (Cmax) | 12-15 ng/mL (0.5 mg dose) | |

| Plasma Protein Binding | 98% (primarily to albumin) | |

| Metabolism | Mainly via hydroxylation. 1β- and 6β-hydroxy metabolites are also potent progestogens. | |

| Elimination Half-life | 12-20 hours (average ~13.8-15.6 hours) |

Clinical Efficacy in Hormone Replacement Therapy

Numerous clinical trials have evaluated the efficacy of this compound in combination with estrogen for treating postmenopausal symptoms.

Endometrial Protection and Bleeding Patterns

A primary indication for progestin use in HRT is the prevention of estrogen-induced endometrial hyperplasia. Clinical studies consistently demonstrate that this compound provides excellent endometrial protection, with rates of hyperplasia at or below 1%.[7]

-

Sequential Regimens: In sequential HRT, this compound provides predictable withdrawal bleeding with a low incidence of irregular or prolonged bleeding.[7] Studies show a dose-dependent effect, where higher doses (0.25 mg, 0.5 mg) result in more predictable, shorter, and lighter bleeding episodes compared to lower doses.[3][4]

-

Continuous-Combined Regimens: In continuous-combined therapy, estrogen/Trimegestone combinations lead to high rates of amenorrhea.[7][10] One study found that a regimen of 1 mg 17β-estradiol with 0.125 mg this compound resulted in a more favorable bleeding profile and a higher percentage of amenorrheic women compared to estradiol/NETA combinations.[3]

Vasomotor Symptoms and Quality of Life

This compound-containing HRT regimens are effective in relieving vasomotor symptoms such as hot flushes.[7][11] Studies have shown that these regimens significantly reduce the frequency and severity of hot flushes, with relief often experienced by the end of the third treatment cycle.[2][4] Additionally, these combinations have been shown to improve quality-of-life assessments.[7]

Bone Mineral Density

Postmenopausal estrogen loss leads to accelerated bone turnover and an increased risk of osteoporosis. This compound, when combined with estrogen, does not antagonize the beneficial effects of estrogen on bone.[5] Clinical trials have demonstrated that this compound/estradiol combinations significantly improve bone mineral density (BMD) at the lumbar spine and hip, and suppress biochemical markers of bone turnover.[7][10]

| Clinical Trial Summary | Dosage | Duration | Key Findings | Reference(s) |

| Endometrial Protection & Bleeding | E2 (2mg) + TMG (0.05, 0.1, 0.25, 0.5mg, sequential) | 6 cycles | 96% of endometrial samples showed secretory changes. Higher TMG doses led to more predictable and lighter bleeding. | [4][12] |

| Bleeding Profile Comparison | 1mg E2 + 0.125mg TMG vs. E2/NETA (continuous-combined) | 2 years | TMG group had a higher percentage of amenorrheic women and a more favorable bleeding profile up to 1 year. No hyperplasia was observed. | [3] |

| Bone Mineral Density | 1mg E2 + 0.125mg TMG vs. Placebo (continuous-combined) | 2 years | Significant BMD increases vs. placebo at lumbar spine (6.3%), total hip (3.9%), and femoral neck (3.8%). Rapid suppression of bone turnover markers. | [10] |

| Vasomotor Symptoms | 1mg 17β-estradiol + 0.125mg TMG (continuous-combined) | N/A | Study designed to evaluate control of vasomotor symptoms. | [4][11] |

| Symptom Relief Comparison | 2mg E2 + TMG (0.25mg or 0.5mg) vs. E2 + NETA (sequential) | 13 cycles | All treatments were equally effective in alleviating hot flushes and reducing the Kupperman index. The 0.5mg TMG group had the most favorable bleeding pattern. | [2] |

Experimental Protocols

The characterization of this compound has involved a range of in vitro and in vivo experimental models.

In Vitro Characterization

5.1.1 Competitive Receptor Binding Assays These assays are used to determine the binding affinity of this compound to various steroid receptors.

-

Objective: To calculate the half-maximal inhibitory concentration (IC50) of this compound for a specific receptor.

-

General Protocol:

-

Prepare a cytosol fraction containing the receptor of interest from a suitable tissue source (e.g., rat uterus for PR).

-

Incubate the cytosol with a constant concentration of a radiolabeled ligand (e.g., [3H]promegestone) and varying concentrations of unlabeled this compound.

-

After incubation (e.g., 4 hours at 4°C), separate the bound and unbound radioligand using a method like dextran-coated charcoal.[8]

-

Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Calculate the IC50 value, which is the concentration of this compound that displaces 50% of the radiolabeled ligand. The relative binding affinity (RBA) is then calculated relative to a reference compound (e.g., progesterone).[6]

-

5.1.2 Progestational Activity in T47D Cells (Alkaline Phosphatase Assay) The human breast cancer cell line T47D, which expresses PR, is commonly used to assess the functional activity of progestins.

-

Objective: To measure the induction of alkaline phosphatase (AP), a progesterone-responsive gene product.

-

General Protocol:

-

Culture T47D cells to confluence in appropriate media.

-

Treat the cells with varying concentrations of this compound for a set period (e.g., 3 days).[13]

-

After treatment, lyse the cells or fix them.

-

Measure alkaline phosphatase activity using a colorimetric or fluorometric substrate.

-

Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal response. This compound has been shown to increase AP activity with an EC50 of approximately 0.1 nM.[1][6]

-

5.1.3 Reporter Gene Assays (HRE-tk-Luciferase) This assay provides a quantitative measure of PR-mediated gene transcription.

-

Objective: To measure the ability of this compound to activate transcription from a PRE-driven reporter gene.

-

General Protocol:

-

Use a cell line that expresses PR (or co-transfect with a PR expression vector), such as an immortalized human endometrial stromal cell line (HESC-T).[1][6]

-

Transfect the cells with a reporter plasmid containing multiple copies of a Hormone Response Element (HRE/PRE) upstream of a minimal promoter (e.g., thymidine kinase, tk) driving a luciferase gene.[1][6]

-

Treat the transfected cells with varying concentrations of this compound.

-

After incubation, lyse the cells and measure luciferase activity using a luminometer.

-

Calculate the EC50 for transcriptional activation. In HESC-T cells, this compound increased luciferase activity with an EC50 of 0.2 nM.[1][6]

-

In Vivo Animal Models

5.2.1 Ovariectomized (OVX) Rat Model of Postmenopausal Bone Loss This is a standard model for studying therapies for postmenopausal osteoporosis.

-

Objective: To evaluate the effect of this compound on preventing bone loss and reducing bone turnover in a state of estrogen deficiency.

-

General Protocol:

-

Adult female rats (e.g., Sprague-Dawley) are ovariectomized to induce estrogen deficiency, which simulates menopause. A sham-operated group serves as a control.[5][7]

-

Treatment with this compound (in combination with an estrogen) or vehicle is initiated, typically 1-2 weeks post-surgery.[5]

-

The study duration can range from weeks to months.

-

Primary endpoints include:

-

Bone Mineral Density (BMD): Measured by techniques like dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (μCT).[14]

-

Histomorphometry: Analysis of bone architecture (e.g., trabecular thickness, number, separation) in bones like the tibia or femur.[5]

-

Biochemical Markers: Measurement of serum and urine markers of bone formation (e.g., osteocalcin) and resorption (e.g., CTX).[5]

-

-

5.2.2 Other In Vivo Assays

-

Endometrial Differentiation (Rabbit): this compound's potent progestational activity has been demonstrated by its ability to produce glandular differentiation of the uterine endometrium in rabbits. It was found to be significantly more potent than MPA and NET in this model.[2][5]

-

Pregnancy Maintenance and Ovulation Inhibition (Rat): In rat models, this compound has been shown to effectively maintain pregnancy, inhibit ovulation, and exert uterine anti-estrogenic activity.[2][5]

Safety and Tolerability

In clinical trials, this compound is generally well-tolerated.[2]

-

Common Side Effects: Commonly reported side effects are typical for progestins and include headache, breast tenderness, and nausea.[1]

-

Metabolic Profile: An important advantage of this compound is its neutral metabolic profile. Studies have shown that it does not negate the beneficial effects of estrogen on lipids.[3][4]

-

CNS Effects: Preclinical studies in rats suggest this compound is less active on the CNS GABAA receptor compared to progesterone and norethindrone acetate, which may translate into fewer mood-related side effects.[2][5]

Conclusion

This compound is a potent, highly selective progestin with a well-characterized mechanism of action and a favorable pharmacokinetic profile. Extensive research, utilizing a range of in vitro and in vivo models, has established its efficacy in hormone replacement therapy. Clinical data robustly support its role in providing endometrial protection, alleviating vasomotor symptoms, and preserving bone mineral density, all while maintaining a favorable safety and tolerability profile. Its high selectivity for the progesterone receptor and minimal off-target activities distinguish it from other progestins and make it a valuable compound for both clinical use and continued research in the field of menopausal health.

References

- 1. In vitro characterization of this compound: a new potent and selective progestin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The preclinical biology of a new potent and selective progestin: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bleeding profile and endometrial safety of continuous combined regimens 1 mg 17beta-estradiol/trimegestone versus 1 or 2 mg 17beta-estradiol/norethisterone acetate in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Rat Model for Osteoporosis - Enamine [enamine.net]

- 6. researchgate.net [researchgate.net]

- 7. The ovariectomized rat model of postmenopausal bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A New Strategy for Selective Targeting of Progesterone Receptor With Passive Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Influence of Exercise on Bone Remodeling-Related Hormones and Cytokines in Ovariectomized Rats: A Model of Postmenopausal Osteoporosis | PLOS One [journals.plos.org]

- 10. Frontiers | Postmenopausal osteoporosis: Effect of moderate-intensity treadmill exercise on bone proteomics in ovariectomized rats [frontiersin.org]

- 11. Portico [access.portico.org]

- 12. Progesterone induced expression of alkaline phosphatase is associated with a secretory phenotype in T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scialert.net [scialert.net]

The Selectivity of Trimegestone: An In-depth Preclinical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimegestone is a synthetic 19-norpregnane progestin that has been developed for use in hormone replacement therapy and contraception. A key attribute of any progestin is its selectivity, which refers to its preferential binding to and activation of the progesterone receptor (PR) over other steroid hormone receptors. High selectivity is desirable as it can minimize off-target effects and improve the safety and tolerability profile of a drug. This technical guide provides a comprehensive overview of the preclinical studies that have elucidated the selectivity profile of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Data Presentation: Receptor Binding Affinity and Potency

The selectivity of this compound has been characterized through a series of in vitro studies assessing its binding affinity and functional potency at the five major steroid hormone receptors: the progesterone receptor (PR), androgen receptor (AR), glucocorticoid receptor (GR), mineralocorticoid receptor (MR), and estrogen receptor (ER). The following tables summarize the key quantitative findings from these preclinical investigations, comparing this compound to other commonly used progestins.